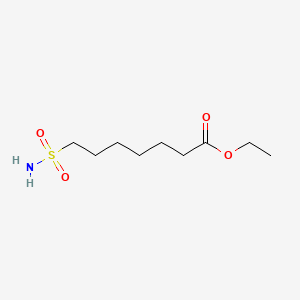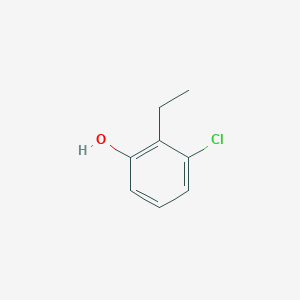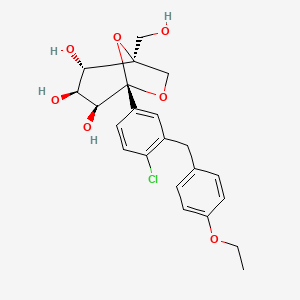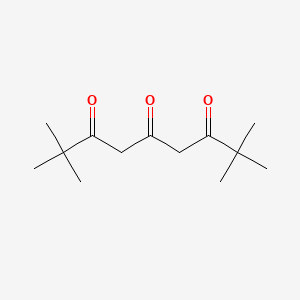![molecular formula C15H10N2O B13447293 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde is a complex organic compound that belongs to the class of pyrrolocarbazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a fused pyrrole and carbazole ring system with an aldehyde functional group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxylic acid.
Reduction: 1,10-Dihydropyrrolo[2,3-a]carbazole-3-methanol.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde has significant applications in various fields:
Mechanism of Action
The primary mechanism of action of 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde involves the inhibition of Pim kinases. These kinases are serine/threonine-specific and play a crucial role in cell survival, proliferation, and migration . By inhibiting these kinases, the compound disrupts various signaling pathways, leading to reduced cancer cell growth and metastasis . Additionally, it affects the phosphorylation of downstream substrates such as Bad, which is involved in apoptotic processes .
Comparison with Similar Compounds
Similar Compounds
Staurosporine: Another indolocarbazole with potent kinase inhibitory activity.
Rebeccamycin: A pyrrolocarbazole derivative with anticancer properties.
K252a: An indolocarbazole known for its neuroprotective effects.
Uniqueness
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde is unique due to its selective inhibition of the Pim kinase family, which distinguishes it from other similar compounds that may target a broader range of kinases . This selectivity makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H |
InChI Key |
VWNCOFUKBTYAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)





![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)



![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)


